molecular formula C9H6N4 B082359 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile CAS No. 13017-67-9

3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile

Cat. No.: B082359
CAS No.: 13017-67-9
M. Wt: 170.17 g/mol
InChI Key: JIEYOKFTSKQLLP-UHFFFAOYSA-N
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Description

3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with the molecular formula C9H6N4 It is known for its unique structure, which includes a cyclopropane ring substituted with four nitrile groups and two methyl groups

Preparation Methods

The synthesis of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile typically involves the reaction of cyclopropane derivatives with nitrile-containing reagents. One common method includes the cycloaddition of tetracyanoethylene with suitable cyclopropane precursors under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Chemical Reactions Analysis

3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile involves its ability to undergo nucleophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially leading to the inhibition of specific enzymes or the modification of nucleic acids. The compound’s structure enables it to form stable complexes with nucleophiles, which can disrupt normal cellular processes .

Comparison with Similar Compounds

3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile can be compared to other cyclopropane derivatives with multiple nitrile groups. Similar compounds include:

Properties

CAS No.

13017-67-9

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

3,3-dimethylcyclopropane-1,1,2,2-tetracarbonitrile

InChI

InChI=1S/C9H6N4/c1-7(2)8(3-10,4-11)9(7,5-12)6-13/h1-2H3

InChI Key

JIEYOKFTSKQLLP-UHFFFAOYSA-N

SMILES

CC1(C(C1(C#N)C#N)(C#N)C#N)C

Canonical SMILES

CC1(C(C1(C#N)C#N)(C#N)C#N)C

13017-67-9

Pictograms

Irritant

Origin of Product

United States

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